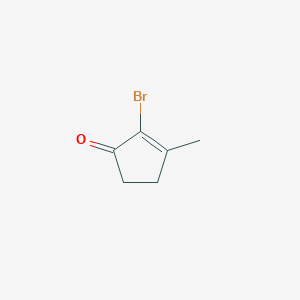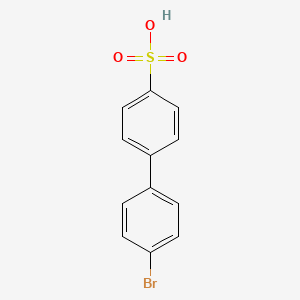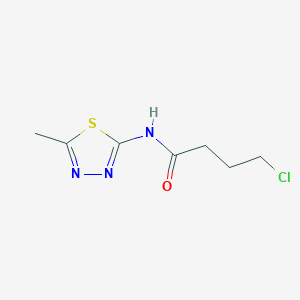
4-氯-N-(5-甲基-1,3,4-噻二唑-2-基)丁酰胺
描述
4-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide (4-CNMTB) is a synthetic organic compound that has recently been the subject of much scientific research. It is a member of the thiadiazole family of compounds, which are known for their ability to bind to metal ions, making them useful in a variety of applications. 4-CNMTB is of particular interest due to its ability to bind to copper ions, which makes it a potential agent in the treatment of copper-associated diseases.
科学研究应用
抗癌活性
1,3,4-噻二唑部分已被研究用于其作为抗癌剂的潜力。这类衍生物已显示出对各种癌细胞系的细胞毒性。 特定化合物“4-氯-N-(5-甲基-1,3,4-噻二唑-2-基)丁酰胺”由于其结构相似性,可以探索其类似的抗癌应用 .
抗菌特性
具有 1,3,4-噻二唑结构的化合物已筛选其对金黄色葡萄球菌和 E. 大肠杆菌 等病原体的体外抗菌活性。该目标化合物也可能具有可在医学研究中利用的抗菌特性。
抗癫痫潜力
1,3,4-噻二唑支架与抗癫痫特性有关。 它已被用作 S1P1 受体的有效激动剂,这与癫痫的治疗相关 。对“4-氯-N-(5-甲基-1,3,4-噻二唑-2-基)丁酰胺”的研究可以扩展到这一领域。
电压门控钠通道拮抗剂
1,3,4-噻二唑衍生物的另一个应用是它们作为电压门控钠通道的拮抗剂。 这种活性在开发治疗与神经元电信号传导相关的疾病的治疗方法方面具有重要意义 .
质子泵抑制剂
该部分也已获得专利,可作为质子泵抑制剂使用。 这表明在治疗胃食管反流病 (GERD) 等疾病方面具有潜在的应用,方法是减少胃酸的产生 .
β-肾上腺素受体阻滞剂
此外,有研究表明 1,3,4-噻二唑衍生物可以作为 β-肾上腺素受体阻滞剂。 这种应用可能与心血管研究相关,以控制高血压等疾病 .
作用机制
Target of Action
The primary target of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is carbonic anhydrase , an essential metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions . This enzyme plays a crucial role in various biological processes, including pH regulation and CO2 transport .
Mode of Action
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide interacts with carbonic anhydrase, inhibiting its activity . The inhibition of carbonic anhydrase disrupts the balance of CO2 and bicarbonate ions, which can lead to changes in cellular processes that depend on these molecules .
Biochemical Pathways
The inhibition of carbonic anhydrase by 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide affects several biochemical pathways. These include pathways related to pH regulation and CO2 transport, which are critical for maintaining cellular homeostasis .
Result of Action
The inhibition of carbonic anhydrase by 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can lead to changes in cellular processes that depend on the balance of CO2 and bicarbonate ions . This can result in anti-proliferative effects, as seen in studies where the compound showed cytotoxic activity against cancer cell lines .
生化分析
Biochemical Properties
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiadiazole ring in its structure allows it to cross cellular membranes and interact strongly with biological targets . This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and histone deacetylase, which are crucial for various cellular processes . Additionally, it can form hydrogen bonds with proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, inhibiting their activity. For example, it inhibits histone deacetylase, leading to changes in gene expression and chromatin structure . This inhibition results in the activation of tumor suppressor genes and the suppression of oncogenes, thereby exerting anticancer effects . Additionally, the compound’s ability to form hydrogen bonds with proteins enhances its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and biotransformation . The compound’s metabolism results in the formation of metabolites that may retain biological activity or be excreted from the body . Additionally, it can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilicity allows it to accumulate in specific tissues, where it can exert its biological effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and histone proteins, influencing gene expression and chromatin structure . Its localization to specific subcellular sites enhances its efficacy and specificity in modulating cellular processes .
属性
IUPAC Name |
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-5-10-11-7(13-5)9-6(12)3-2-4-8/h2-4H2,1H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHGGCMBSRORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398976 | |
| Record name | 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392244-44-9 | |
| Record name | 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)

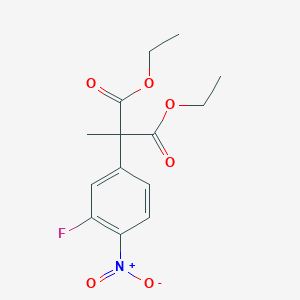

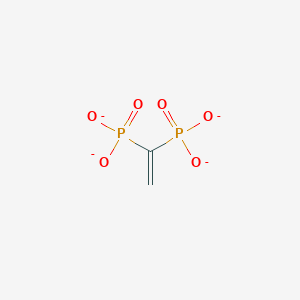
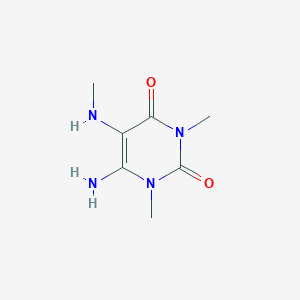
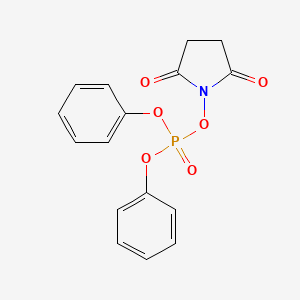
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
